molecular formula C12H20O3 B1400378 1-Cycloheptyl-2-(1,3-dioxolan-2-yl)-ethanone CAS No. 1263365-85-0

1-Cycloheptyl-2-(1,3-dioxolan-2-yl)-ethanone

Cat. No.: B1400378
CAS No.: 1263365-85-0
M. Wt: 212.28 g/mol
InChI Key: KOTFJEAHUSZHFJ-UHFFFAOYSA-N
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Description

1-Cycloheptyl-2-(1,3-dioxolan-2-yl)-ethanone is an organic compound that features a cycloheptyl group attached to an ethanone moiety, which is further connected to a 1,3-dioxolane ring

Preparation Methods

The synthesis of 1-Cycloheptyl-2-(1,3-dioxolan-2-yl)-ethanone typically involves the reaction of cycloheptanone with ethylene glycol in the presence of an acid catalyst to form the 1,3-dioxolane ring. The reaction conditions often include:

    Temperature: 0-3°C

    Catalyst: Potassium hydrogen sulfate

    Solvent: Anisole

    Reaction Time: Several hours

Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity .

Chemical Reactions Analysis

1-Cycloheptyl-2-(1,3-dioxolan-2-yl)-ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the dioxolane ring or the ethanone moiety is substituted with other functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Cycloheptyl-2-(1,3-dioxolan-2-yl)-ethanone has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Cycloheptyl-2-(1,3-dioxolan-2-yl)-ethanone exerts its effects involves interactions with molecular targets and pathways The dioxolane ring and the ethanone moiety play crucial roles in its reactivity and interactions with other molecules

Comparison with Similar Compounds

Similar compounds to 1-Cycloheptyl-2-(1,3-dioxolan-2-yl)-ethanone include:

  • 1-Cyclohexyl-2-(1,3-dioxolan-2-yl)-ethanone
  • 1-Cyclopentyl-2-(1,3-dioxolan-2-yl)-ethanone
  • 1-Cyclooctyl-2-(1,3-dioxolan-2-yl)-ethanone

These compounds share the dioxolane ring and ethanone moiety but differ in the size and structure of the cycloalkyl group. The uniqueness of this compound lies in its seven-membered cycloheptyl ring, which may impart distinct chemical and physical properties compared to its analogs .

Properties

IUPAC Name

1-cycloheptyl-2-(1,3-dioxolan-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O3/c13-11(9-12-14-7-8-15-12)10-5-3-1-2-4-6-10/h10,12H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOTFJEAHUSZHFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)C(=O)CC2OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901247321
Record name Ethanone, 1-cycloheptyl-2-(1,3-dioxolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901247321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263365-85-0
Record name Ethanone, 1-cycloheptyl-2-(1,3-dioxolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1263365-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-cycloheptyl-2-(1,3-dioxolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901247321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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